methyl 5-amino-1H-indazole-6-carboxylate
Overview
Description
Methyl 5-amino-1H-indazole-6-carboxylate is a chemical compound with the CAS Number: 1000373-79-4 . It has a molecular weight of 191.19 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of indazoles, including this compound, can involve various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12)
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Acetylation Studies : Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives have been studied extensively for their chemical properties, particularly focusing on acetylation reactions. These studies have provided insights into the compound's reactivity and structural characteristics, contributing to the understanding of its behavior in various chemical environments (Dzygiel et al., 2004).
Spectroscopic Analysis : Advanced spectroscopic techniques like HPLC, GC-MS, FTIR, and NMR have been utilized to study the structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. These studies have revealed detailed insights into the compound's molecular structure and the effects of various chemical modifications (Dzygiel et al., 2004).
Synthetic Transformations : Research into the synthesis and transformation of related compounds, such as 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, has also been conducted. These studies explore the potential of methyl 5-amino-1H-indazole-6-carboxylate derivatives in various synthetic applications, providing a foundation for developing new chemical entities (El’chaninov et al., 2018).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
Methyl 5-amino-1H-indazole-6-carboxylate is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have diverse targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to modulate various biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to possess various biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Properties
IUPAC Name |
methyl 5-amino-1H-indazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEIFDLPUOSPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.